3-hydroxyoct-7-enoic acid

Description

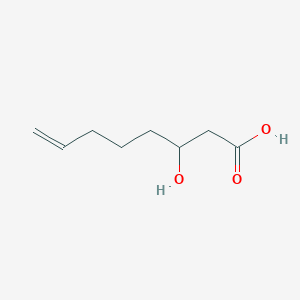

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFJLBAOZQKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923515 | |

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120676-01-9 | |

| Record name | 3-Hydroxy-7-octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 3 Hydroxyoct 7 Enoic Acid

Discovery and Identification of Hydroxyoctenoic Acids from Diverse Biological Sources

The investigation into hydroxyoctenoic acids has led to the identification of various isomers and related compounds from a range of biological sources. These discoveries highlight the metabolic diversity within different organisms and provide a comparative context for understanding the potential origins of compounds like 3-hydroxyoct-7-enoic acid.

Marine environments are a rich reservoir of unique chemical structures, often produced by microorganisms such as cyanobacteria and diatoms. nih.govfrontiersin.org While direct isolation of this compound from marine life has not been reported, research has uncovered structurally related hydroxy fatty acids.

Marine diatoms, for instance, are known to produce a variety of oxylipins, which are oxygenated derivatives of fatty acids. nih.gov These compounds, including different hydroxy-fatty acids, are formed through the enzymatic oxidation of fatty acids and are believed to play roles in ecological interactions. nih.govnih.gov Similarly, marine cyanobacteria are recognized for their ability to synthesize a wide array of bioactive secondary metabolites, including complex polyketides and fatty acid derivatives. nih.govfrontiersin.org However, to date, this compound has not been identified among the natural products isolated from these marine microorganisms.

Beyond the marine realm, the search for natural sources of this compound extends to other microbial habitats. Gram-negative bacteria are well-known producers of 3-hydroxy fatty acids (3-OH FAs), which are integral components of their outer membrane's lipopolysaccharide (LPS). researchgate.netfrontiersin.org These 3-OH FAs typically vary in chain length and can be used as biomarkers for the presence of these bacteria in different environments. researchgate.netoup.com

Furthermore, various microorganisms naturally produce polyesters known as polyhydroxyalkanoates (PHAs) as a means of storing carbon and energy. wikipedia.orgnih.gov These biopolymers are composed of various hydroxyalkanoate monomers. eeer.orgugr.es While this compound is mentioned as a potential monomer in the context of recombinant microorganisms engineered for PHA production, its occurrence in naturally produced PHAs has not been documented. The biosynthesis of PHAs is often triggered by nutrient-limiting conditions, leading to the accumulation of these polymers in intracellular granules. wikipedia.org

The table below summarizes various hydroxy fatty acids that have been identified from natural sources, providing a glimpse into the structural diversity of this class of compounds.

| Compound Name | Source Organism/Environment | Reference |

| 3-Hydroxy fatty acids (various chain lengths) | Gram-negative bacteria | researchgate.netfrontiersin.org |

| (ω-1)-Hydroxy fatty acids (long-chain) | Methane-utilizing bacteria | uq.edu.au |

| Various oxylipins (including hydroxy-fatty acids) | Marine diatoms | nih.govnih.gov |

Ecological and Biological Significance in Producer Organisms

Given the lack of confirmed natural producer organisms for this compound, its ecological and biological significance in a natural context remains speculative. For the structurally related 3-hydroxy fatty acids found in Gram-negative bacteria, their primary role is structural, contributing to the integrity and function of the outer membrane. researchgate.netfrontiersin.org In marine diatoms, the production of oxylipins is thought to be involved in chemical defense mechanisms and intercellular signaling. nih.gov

In bacteria that synthesize PHAs, the accumulation of these polymers serves as a vital survival strategy, providing a reserve of carbon and energy during periods of nutrient scarcity. wikipedia.orgnih.gov The specific composition of the PHA monomers can influence the physical properties of the resulting polymer. nih.gov

Biosynthetic Pathways and Enzymology of 3 Hydroxyoct 7 Enoic Acid

Proposed De Novo Biosynthetic Routes in Prokaryotic and Eukaryotic Systems

The de novo biosynthesis of 3-hydroxyoct-7-enoic acid, a C8 monounsaturated hydroxy fatty acid, is not as extensively studied as that of more common fatty acids. However, two primary biosynthetic routes can be proposed based on existing knowledge of microbial and yeast fatty acid metabolism.

One potential pathway, particularly in eukaryotic systems like the yeast Saccharomyces cerevisiae, involves the modification of the fatty acid synthase (FAS) complex. Normally, the yeast FAS produces long-chain fatty acids, primarily C16 and C18. However, through protein engineering, the FAS can be mutated to produce medium-chain fatty acids, such as octanoic acid. nih.govresearchgate.net This engineered FAS, when combined with a specific cytochrome P450 monooxygenase, could lead to the terminal or sub-terminal hydroxylation of the newly synthesized octanoic acid. While a study has demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid in S. cerevisiae using this strategy, a similar approach could theoretically be adapted to produce this compound, although this would require a P450 enzyme with the correct regioselectivity for hydroxylation at the C3 position and the introduction of a terminal double bond. nih.govresearchgate.netnih.gov

A second proposed route, more likely in prokaryotic systems such as Pseudomonas, involves the β-oxidation of a suitable C8 unsaturated fatty acid precursor. For instance, microbial fermentation using engineered Pseudomonas strains has been suggested as a method for biocatalytic synthesis, where hydroxylation is introduced at the C3 position during the β-oxidation of octenoic acid. In this scenario, an octenoic acid with a double bond at the 7-position would serve as the substrate. The initial step would be the activation of the fatty acid to its coenzyme A (CoA) thioester. Subsequently, the enzymes of the β-oxidation pathway would catalyze the formation of the 3-hydroxyacyl-CoA intermediate, which in this case would be 3-hydroxyoct-7-enoyl-CoA. A thioesterase could then release the final product, this compound. The presence of unsaturated monomers in polyhydroxyalkanoates (PHAs) produced by bacteria grown on simple carbon sources further supports the link between fatty acid biosynthesis and the formation of hydroxylated and unsaturated fatty acids. psu.edu

Enzymatic Catalysis in this compound Formation and Transformation

The formation and transformation of this compound are dependent on the catalytic activities of specific enzymes. The key enzyme classes involved are hydratases and synthases, each playing a distinct role in the proposed biosynthetic pathways.

Fatty acid hydratases are enzymes that catalyze the addition of a water molecule to a carbon-carbon double bond in an unsaturated fatty acid, resulting in a hydroxy fatty acid. d-nb.infomdpi.com These enzymes are found exclusively in microorganisms. mdpi.com Extensive research has been conducted on oleate (B1233923) hydratases, which convert oleic acid to 10-(R)-hydroxystearic acid. d-nb.info These enzymes typically exhibit high regio- and stereospecificity, often acting on the cis-9 double bond of long-chain fatty acids (C16-C18). d-nb.info While a wide variety of fatty acid hydratases have been identified, with activities on fatty acids ranging from C11 to C22, their specificity for a terminal double bond in a medium-chain fatty acid like oct-7-enoic acid has not been extensively documented. d-nb.infofrontiersin.org The known substrate preferences of many characterized hydratases suggest they may not be the primary enzymes for the direct conversion of oct-7-enoic acid to this compound.

In the context of de novo synthesis, fatty acid synthases (FAS) are the central enzymes. In yeast, the type I FAS is a large multienzyme complex responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. nih.gov As mentioned, rational engineering of the MPT domain of the yeast FAS1 subunit has been shown to shift its product specificity towards medium-chain fatty acids like octanoic acid. nih.govresearchgate.net For the subsequent hydroxylation, cytochrome P450 monooxygenases (CYPs) are key. These enzymes are a large and diverse group of heme-containing proteins that catalyze the oxidation of a wide range of substrates. researchgate.netnih.gov The regioselectivity of hydroxylation is determined by the specific CYP enzyme used. For the production of this compound, a CYP capable of hydroxylating a C8 fatty acid at the C3 position would be required.

In the β-oxidation-based pathway, the key enzymes are acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thioesterase. The enoyl-CoA hydratase in this pathway is responsible for the hydration of the double bond, leading to a β-hydroxyacyl-CoA intermediate.

The production of this compound through biosynthetic routes is governed by the presence and expression of specific genes encoding the necessary enzymes. In a de novo synthesis pathway in an engineered organism like S. cerevisiae, the key genetic determinants would be the mutated FAS1 and FAS2 genes encoding the medium-chain fatty acid synthase, and the gene encoding the specific cytochrome P450 monooxygenase. nih.govresearchgate.net The expression of these genes would need to be carefully controlled to ensure efficient production of the desired compound and to minimize the formation of byproducts. The availability of cofactors such as NADPH for the P450 enzyme can also be a limiting factor, suggesting that the regulation of metabolic pathways supplying these cofactors is also important. nih.govresearchgate.net

In a pathway relying on the β-oxidation of an exogenous or endogenously produced precursor, the genetic determinants would include the genes of the β-oxidation cycle. The regulation of this pathway is typically tightly controlled, responding to the availability of fatty acids as a carbon source. In some bacteria, the expression of fatty acid hydratases has been linked to stress responses, providing another layer of regulatory control. d-nb.info For instance, in Bifidobacterium breve, the expression of a fatty acid hydratase is associated with increased stability against heat and solvents. d-nb.info

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools to enhance the biosynthesis of valuable chemicals like this compound. These approaches focus on the rational design and modification of metabolic pathways to improve product titers, yields, and productivity.

One of the primary strategies involves the engineering of host organisms to create efficient microbial cell factories. As demonstrated for the production of 8-hydroxyoctanoic acid, engineering the fatty acid synthase in S. cerevisiae to produce the required medium-chain fatty acid precursor is a key step. nih.govresearchgate.net This can be coupled with the heterologous expression of a suitable cytochrome P450 enzyme for the subsequent hydroxylation. Further optimization could involve increasing the supply of precursors like acetyl-CoA and malonyl-CoA, and enhancing the availability of cofactors like NADPH.

For pathways that utilize β-oxidation, metabolic engineering could focus on optimizing the expression of the relevant enzymes to channel the metabolic flux towards the desired 3-hydroxy intermediate. This might involve the knockout of competing pathways or the overexpression of key enzymes. The use of engineered Pseudomonas strains for the biocatalytic synthesis of this compound from octenoic acid is a direct example of this approach.

Synthetic biology tools, such as the construction of novel genetic circuits and the use of cell-free systems, can also be employed. Cell-free metabolic engineering, for example, allows for the selective biotransformation of fatty acids to value-added chemicals by expressing specific enzymes in vitro, which can circumvent issues of cellular toxicity and competing metabolic pathways. sdu.dk This approach could be adapted for the production of this compound by providing the necessary enzymes and substrates in a controlled cell-free environment.

The table below provides a summary of the key enzymes and their potential roles in the biosynthesis of this compound.

| Enzyme Class | Specific Enzyme Example(s) | Proposed Role in this compound Biosynthesis | Organism Type |

| Fatty Acid Synthase (FAS) | Engineered Yeast FAS (e.g., FAS1R1834K/FAS2) | De novo synthesis of the C8 fatty acid precursor (octanoic acid). nih.govresearchgate.net | Eukaryotic (e.g., Yeast) |

| Cytochrome P450 Monooxygenase (CYP) | Various CYPs | Hydroxylation of the C8 fatty acid at the C3 position. researchgate.netnih.gov | Eukaryotic, Prokaryotic |

| Acyl-CoA Synthetase | - | Activation of the oct-7-enoic acid precursor to its CoA ester. | Prokaryotic, Eukaryotic |

| Enoyl-CoA Hydratase | Enzymes of the β-oxidation pathway | Hydration of the double bond in the oct-7-enoyl-CoA precursor. | Prokaryotic, Eukaryotic |

| 3-Hydroxyacyl-CoA Dehydrogenase | Enzymes of the β-oxidation pathway | Oxidation of the hydroxyl group in the β-position. | Prokaryotic, Eukaryotic |

| Thioesterase | - | Release of the final this compound from its CoA ester. | Prokaryotic, Eukaryotic |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxyoct 7 Enoic Acid

Chemo-Enzymatic Strategies for Stereoselective Synthesis of Hydroxy Fatty Acids

Chemo-enzymatic approaches combine the efficiency of chemical reactions with the high selectivity of biocatalysts, offering a powerful strategy for the synthesis of enantiomerically pure compounds like 3-hydroxyoct-7-enoic acid. beilstein-journals.org Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures or the asymmetric acylation of prochiral substrates, yielding hydroxy fatty acids with high enantiomeric excess. nih.gov

A common chemo-enzymatic strategy involves the lipase-catalyzed esterification or transesterification of a racemic 3-hydroxy ester. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), exhibit high enantioselectivity, preferentially acylating one enantiomer of the alcohol and leaving the other unreacted. nih.govyoutube.com This allows for the separation of the acylated and unacylated enantiomers, which can then be hydrolyzed to afford the desired enantiomerically pure this compound.

For instance, a racemic mixture of ethyl 3-hydroxyoct-7-enoate could be subjected to enzymatic acylation using a lipase (B570770) and an acyl donor like vinyl acetate (B1210297). The enzyme would selectively acylate one enantiomer, for example, the (R)-enantiomer, to produce ethyl (R)-3-acetoxyoct-7-enoate, leaving the ethyl (S)-3-hydroxyoct-7-enoate largely unreacted. Subsequent separation of these two compounds and hydrolysis of the ester and acetate groups would yield both (R)- and (S)-3-hydroxyoct-7-enoic acid in high enantiopurity.

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Hydroxy Fatty Acids

| Enzyme | Source Organism | Typical Application |

| Lipase B | Candida antarctica | Kinetic resolution of racemic alcohols and esters |

| Lipase | Pseudomonas cepacia | Enantioselective acylation/deacylation |

| Enoate Reductase | Gluconobacter oxydans | Asymmetric reduction of α,β-unsaturated carbonyls |

Another chemo-enzymatic route involves the asymmetric reduction of a corresponding keto acid or ester. Enoate reductases, for example, can catalyze the stereoselective reduction of the double bond in a precursor like 3-oxo-oct-7-enoic acid, while other reductases can target the ketone, to produce the desired chiral hydroxy acid. nih.gov

Chemical Synthesis Routes for this compound and its Chiral Analogs

Purely chemical methods also provide access to this compound and its analogs. These routes often rely on well-established name reactions and asymmetric methodologies to control the stereochemistry at the C3 position.

A prominent method for the synthesis of β-hydroxy esters is the Reformatsky reaction . byjus.comwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comthermofisher.com For the synthesis of this compound, hex-5-enal would be the starting aldehyde. Reaction with an α-bromoacetate, such as ethyl bromoacetate, and activated zinc would generate a zinc enolate that adds to the aldehyde, forming the β-hydroxy ester, ethyl 3-hydroxyoct-7-enoate, after an acidic workup. nrochemistry.com Subsequent hydrolysis of the ester yields the target acid. To achieve stereocontrol, chiral auxiliaries or catalysts can be employed.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Stereocontrol | Advantages | Disadvantages |

| Chemo-enzymatic (Lipase Resolution) | Racemic ester, Lipase, Acyl donor | High enantioselectivity | Mild conditions, high ee | Kinetic resolution limits yield to 50% for one enantiomer |

| Reformatsky Reaction | Hex-5-enal, Ethyl bromoacetate, Zinc | Achievable with chiral auxiliaries | Good for β-hydroxy ester formation | Stoichiometric use of zinc, may require chiral auxiliaries |

| Asymmetric Reduction | 3-oxo-oct-7-enoate, Chiral reducing agent | High enantioselectivity | Potentially high yield and ee | Requires synthesis of the keto-ester precursor |

Another powerful strategy is the asymmetric reduction of a β-keto ester . The precursor, ethyl 3-oxo-oct-7-enoate, can be synthesized through various methods, such as the Claisen condensation. This β-keto ester can then be subjected to asymmetric hydrogenation using chiral ruthenium or rhodium catalysts, or reduced using chiral borane (B79455) reagents, to stereoselectively form the desired (R)- or (S)-3-hydroxy ester. acs.org Subsequent hydrolysis provides the enantiomerically enriched this compound.

Utilization of this compound as a Precursor in the Synthesis of Complex Natural Products and Analogues

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, along with a terminal double bond, makes it a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry at the C3 position can be transferred to the target molecule, and the terminal alkene provides a handle for further chemical transformations such as cross-metathesis, epoxidation, or ozonolysis.

A notable example of its role as a precursor is in the biosynthesis of the fungal polyketide 10,11-dehydrocurvularin . nih.gov In Aspergillus terreus, the polyketide synthase is predicted to produce 7(S)-hydroxyoct-2(E)-enoic acid, a constitutional isomer of our target compound. nih.gov This intermediate then undergoes further enzymatic transformations to construct the macrocyclic structure of dehydrocurvularin. Although the specific isomer is different, this highlights the natural utilization of such hydroxy fatty acids as key intermediates in the assembly of complex natural products.

In synthetic chemistry, enantiomerically pure this compound can serve as a starting material for the synthesis of various natural product analogs. For example, the terminal double bond can be used in ring-closing metathesis reactions to form lactones or other cyclic structures. The hydroxyl and carboxyl groups can be used for esterification to build up larger molecules, such as macrodiolides, which are a class of compounds with interesting biological activities.

Metabolic Dynamics and Biological Roles of 3 Hydroxyoct 7 Enoic Acid

Integration into Polyhydroxyalkanoates (PHAs) in Microbial Systems

3-Hydroxyoct-7-enoic acid serves as a monomer unit for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. The incorporation of unsaturated monomers like this compound is particularly noted in bacterial species such as Pseudomonas oleovorans and Pseudomonas putida, which are known for their ability to produce mcl-PHAs from fatty acid substrates.

The metabolic pathway for the integration of this monomer typically involves the β-oxidation of unsaturated fatty acids. When bacteria are cultured with a suitable unsaturated carbon source, the fatty acid is broken down via the β-oxidation cycle. This process generates various (R)-3-hydroxyacyl-CoA intermediates. If the initial substrate is an eight-carbon unsaturated fatty acid, an intermediate such as (R)-3-hydroxyoct-7-enoyl-CoA can be formed. This activated monomer is then intercepted by the enzyme PHA synthase, which polymerizes it, along with other 3-hydroxyacyl-CoA monomers, into the growing PHA chain. The presence of the double bond in the monomer unit can alter the physical properties of the resulting biopolymer, such as its thermal characteristics and elasticity, making it distinct from saturated PHAs. mdpi.com

Table 1: Microbial Systems for Unsaturated PHA Monomer Integration This table is based on the general principles of PHA biosynthesis from fatty acid precursors.

| Bacterial Strain | Typical Carbon Substrate | Key Metabolic Pathway | Resulting PHA Monomer Unit |

|---|---|---|---|

| Pseudomonas putida | Unsaturated fatty acids (e.g., oleic acid, octenoic acid) | Fatty Acid β-oxidation | This compound |

| Pseudomonas oleovorans | Alkenes and unsaturated fatty acids | Fatty Acid β-oxidation | Unsaturated mcl-PHA monomers |

Role as an Intermediate in Broader Lipid Metabolism Pathways

In the broader context of lipid metabolism, 3-hydroxy fatty acids are fundamental intermediates. Specifically, this compound, in its activated coenzyme A (CoA) thioester form (3-hydroxyoct-7-enoyl-CoA), is an intermediate in the metabolic pathway of fatty acid β-oxidation. This catabolic process is central to energy production in many organisms, where fatty acids are systematically broken down to produce acetyl-CoA.

The formation of a 3-hydroxyacyl-CoA intermediate is a conserved step in this pathway. The cycle begins with the dehydrogenation of an acyl-CoA, followed by the hydration of the resulting trans-Δ²-enoyl-CoA by an enoyl-CoA hydratase. This hydration step yields the L-3-hydroxyacyl-CoA intermediate. Subsequently, this intermediate is oxidized to a 3-ketoacyl-CoA, which is then cleaved to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. Therefore, 3-hydroxyoct-7-enoyl-CoA represents a specific, transient molecular state during the catabolism of an eight-carbon unsaturated fatty acid. Its existence is crucial for the sequential processing of fatty acids for energy generation. mdpi.com

Contribution as a Structural Motif or Metabolic Precursor in Eicosanoid Biosynthesis and Related Lipid Signaling Molecules

A structural motif closely related to this compound is a fundamental component of eicosanoids, a class of potent lipid signaling molecules involved in numerous physiological processes, including inflammation, immunity, and blood pressure regulation. wikipedia.orgnih.gov Specifically, the (3S)-3-hydroxyoct-1-enyl side chain is a recurring structural feature in several key prostaglandins, which are synthesized from polyunsaturated fatty acids like arachidonic acid via the cyclooxygenase (COX) pathway. mdpi.com4open-sciences.org

For instance, Prostaglandin H₂ (PGH₂), the precursor to other major prostanoids, features this C8 side chain. mdpi.com From PGH₂, a range of other critical signaling molecules are synthesized that retain this structural element, including Prostaglandin D₂ (PGD₂), Prostaglandin E₂ (PGE₂), and Prostaglandin F₂α (PGF₂α). mdpi.com In these molecules, the hydroxyl group at the C-3 position and the carbon chain length are essential for their specific binding to receptors and their subsequent biological activity. While the double bond in these eicosanoids is typically at the C-1 position of the octenyl side chain, the core 3-hydroxy-octanoid structure highlights its importance as a foundational element in the architecture of these vital lipid mediators.

Table 2: Eicosanoids Containing a 3-Hydroxyoctenyl Structural Motif

| Eicosanoid | Precursor | Key Biological Functions | Reference |

|---|---|---|---|

| Prostaglandin H₂ (PGH₂) | Arachidonic Acid | Central precursor for all other series-2 prostanoids. | mdpi.com |

| Prostaglandin D₂ (PGD₂) | PGH₂ | Involved in allergic responses, sleep regulation, and inflammation. | mdpi.com |

| Prostaglandin E₂ (PGE₂) | PGH₂ | Mediates inflammation, fever, pain, and uterine contractions. | mdpi.com |

| Prostaglandin F₂α (PGF₂α) | PGH₂ | Involved in smooth muscle contraction and reproductive processes. | mdpi.com |

Investigations into Cellular and Molecular Interactions of this compound

Direct investigations into the specific cellular and molecular interactions of this compound are limited. However, research on its saturated analogue, (R)-3-hydroxyoctanoic acid, provides significant insights into the potential biological activities of this class of molecules. Studies have shown that (R)-3-hydroxyoctanoic acid, which can be derived from PHAs, exhibits notable antimicrobial properties. nih.gov

This related compound has been evaluated against a panel of bacteria and fungi, demonstrating minimal inhibitory concentrations (MICs) in the millimolar range. nih.gov The presence of the carboxylic acid group was found to be crucial for this antimicrobial activity. Furthermore, (R)-3-hydroxyoctanoic acid has been shown to interfere with bacterial communication by inhibiting the production of pyocyanin (B1662382), a quorum sensing-regulated virulence factor in the opportunistic pathogen Pseudomonas aeruginosa PAO1. nih.gov These findings suggest that 3-hydroxy fatty acids can interact with microbial cell membranes or specific molecular targets to disrupt cellular integrity and signaling pathways. The introduction of a terminal double bond, as in this compound, may modulate this biological activity, potentially altering its specificity or potency.

Table 3: Biological Activity of the Related Compound (R)-3-Hydroxyoctanoic Acid

| Activity Type | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial (Bacteria) | Gram-positive and Gram-negative bacteria | Inhibition of growth (MIC range: 2.8–7.0 mM). | nih.gov |

| Antimicrobial (Fungi) | Candida albicans, Microsporum gypseum | Inhibition of growth (MIC range: 0.1–6.3 mM). | nih.gov |

| Anti-virulence | Pseudomonas aeruginosa PAO1 | Inhibition of quorum sensing-regulated pyocyanin production. | nih.gov |

Advanced Analytical Techniques for the Study of 3 Hydroxyoct 7 Enoic Acid

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, HRMS)

The definitive identification of 3-hydroxyoct-7-enoic acid relies on a combination of spectroscopic methods that provide detailed information about its molecular structure, including connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, predicted ¹H and ¹³C NMR data provide a reliable reference for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted ¹H NMR Data for this compound | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H1 (Carboxylic Acid) | ~12.0 |

| H2 (Methylene alpha to COOH) | ~2.4 - 2.5 |

| H3 (Methine with Hydroxyl) | ~4.0 - 4.2 |

| H4 (Methylene) | ~1.5 - 1.6 |

| H5 (Methylene) | ~2.0 - 2.1 |

| H6 (Allylic Methylene) | ~2.1 - 2.2 |

| H7 (Olefinic) | ~5.7 - 5.8 |

| H8 (Terminal Olefinic) | ~4.9 - 5.1 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | ~175 - 178 |

| C2 (Methylene) | ~40 - 42 |

| C3 (Methine with Hydroxyl) | ~68 - 70 |

| C4 (Methylene) | ~35 - 37 |

| C5 (Methylene) | ~25 - 27 |

| C6 (Methylene) | ~33 - 35 |

| C7 (Olefinic) | ~138 - 140 |

| C8 (Terminal Olefinic) | ~114 - 116 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS is crucial for determining the molecular weight and elemental composition of this compound. HRMS, in particular, provides highly accurate mass measurements, enabling the determination of the precise elemental formula and distinguishing it from isobaric compounds. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 3-hydroxyalkanoic acids, a characteristic cleavage occurs alpha to the hydroxyl group.

| Plausible Mass Spectral Fragmentation of this compound (as a methyl ester derivative) | |

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]+ | Molecular ion |

| [M-18]+ | Loss of water (H₂O) |

| [M-31]+ | Loss of a methoxy (B1213986) group (OCH₃) from the ester |

| 103 | Cleavage between C3 and C4, yielding [CH(OH)CH₂COOCH₃]⁺ |

Chromatographic Separations for Isolation and Purity Assessment in Complex Biological Matrices (e.g., GC-MS, LC-MS)

The isolation and purification of this compound from complex biological samples such as plasma, tissues, or microbial cultures require high-resolution chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is typically required to increase its volatility and thermal stability. Common derivatization procedures include esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether). nih.gov The separation is achieved on a capillary column, and the mass spectrometer provides sensitive and selective detection.

| Typical GC-MS Parameters for 3-Hydroxyalkanoic Acid Analysis | |

| Parameter | Condition |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of ~80°C, ramped to ~280°C |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) |

| Derivatization | Methanolysis followed by silylation |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, and it may not require derivatization. Reversed-phase chromatography is commonly employed for the separation of fatty acids. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is crucial for detection in complex matrices. acs.org

| Typical LC-MS Parameters for Hydroxy Fatty Acid Analysis | |

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive like formic acid |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |

Quantitative Methodologies for Metabolomic and Pathway Flux Analysis

Accurate quantification of this compound is essential for understanding its metabolic role and for pathway flux analysis. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high precision and accuracy.

Methodology:

Internal Standard: A known amount of a stable isotope-labeled internal standard of this compound (e.g., deuterated) is added to the biological sample at the beginning of the sample preparation process. nih.gov

Sample Preparation: The sample is then subjected to extraction, and if necessary, derivatization, as described for GC-MS or LC-MS analysis.

Analysis: The sample is analyzed by GC-MS or LC-MS. The mass spectrometer is set to monitor specific parent-to-product ion transitions for both the native analyte and the isotope-labeled internal standard (a technique known as Multiple Reaction Monitoring or MRM).

Quantification: The concentration of the endogenous this compound is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

This approach corrects for any loss of analyte during sample preparation and for variations in instrument response, providing reliable quantitative data for metabolomic studies. Such quantitative data can be used to assess changes in the concentration of this compound in response to different physiological or pathological conditions, thereby providing insights into its role in cellular metabolism.

An exploration of the future research avenues and potential scholarly applications of the chemical compound this compound reveals a landscape rich with possibilities, from sustainable bioproduction to the development of novel biomaterials. While direct research on this specific molecule is limited, its structural features as a hydroxy fatty acid (HFA) place it at the intersection of several burgeoning fields of study. This article will delineate the promising future research directions for this compound, grounded in the broader context of advancements in fatty acid biotechnology and enzymology.

Q & A

Q. How can researchers ensure reproducibility when studying this compound in diverse biological systems?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., MetaboLights). Document analytical parameters (e.g., LC gradient profiles, MS ionization settings) in supplementary materials. Collaborate with cross-disciplinary teams to validate findings in independent cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.